molecular formula C15H20N2O4 B3013956 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide CAS No. 1329366-10-0

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide

Cat. No.: B3013956
CAS No.: 1329366-10-0
M. Wt: 292.335
InChI Key: LPBRKIPBADRDLV-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide is a carboxamide derivative featuring a pyrrolidine core substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and a 2-methoxyethylamine side chain. The compound’s structure combines a five-membered pyrrolidine ring, known for conformational flexibility, with a methylenedioxyphenyl moiety, which is prevalent in bioactive molecules targeting neurological and enzymatic pathways (e.g., MAO inhibitors, PDE modulators) .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-19-7-5-16-15(18)17-6-4-12(9-17)11-2-3-13-14(8-11)21-10-20-13/h2-3,8,12H,4-7,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBRKIPBADRDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with dichloromethane under basic conditions.

    Synthesis of the pyrrolidine ring: This step involves the reaction of an appropriate amine with a suitable carbonyl compound to form the pyrrolidine ring.

    Coupling of the benzo[d][1,3]dioxole and pyrrolidine moieties: This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Introduction of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other benzo[d][1,3]dioxol-5-yl-containing derivatives allow for comparative analysis. Below is a detailed comparison based on synthesis, core structures, and inferred biological activity:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/ID Core Structure Functional Groups/Substituents Synthesis Yield (If Reported) Potential Biological Activity Reference
Target Compound Pyrrolidine Benzo[d][1,3]dioxol-5-yl, 2-methoxyethylcarboxamide N/A Hypothesized: CNS modulation, enzyme inhibition
B9 (Diethyl ester derivative) 1,4-Dihydropyridine Benzo[d][1,3]dioxol-5-yl, ester groups 50% (Hexane/EtOAc eluent) Calcium channel modulation (inferred)
Compound 28 (Benzimidazole) Benzimidazole Benzo[d][1,3]dioxol-5-yl, acetamide 84% (PE/EtOAc eluent) IDO1 inhibition, antitumor activity
Compound 45 (Cyclopropane) Cyclopropane Benzo[d][1,3]dioxol-5-yl, thiazolylcarboxamide 30% (Brown oil) Enzyme inhibition (e.g., kinase targets)
Compound 1d (Pyridin-2-amine) Pyridine Benzo[d][1,3]dioxol-5-yl, amine N/A (Cu-catalyzed coupling) Ligand for receptor binding
D-19 (Pyrrole-3-carboxamide) Pyrrole Benzo[d][1,3]dioxol-5-yl, dimethylpyridinone N/A Hypothesized: Anticancer or anti-inflammatory

Key Observations:

Core Structure Variations: The pyrrolidine core in the target compound offers greater flexibility compared to the rigid 1,4-dihydropyridine (B9) or cyclopropane (Compound 45). This flexibility may enhance binding to dynamic enzyme pockets . Benzimidazole (Compound 28) and pyridine (Compound 1d) cores are aromatic, favoring π-π interactions in receptor binding, whereas the non-aromatic pyrrolidine may prioritize hydrogen bonding .

Methylenedioxyphenyl groups are ubiquitous across analogs, suggesting shared mechanisms such as MAO inhibition or antioxidant activity .

Synthesis Efficiency :

  • Carboxamide derivatives like Compound 28 and B9 were synthesized via coupling reactions (e.g., EDCI/HOBT or Cu catalysis) with moderate-to-high yields (50–84%) . The target compound likely employs similar methodologies.

Biological Activity Inference: Benzimidazole derivatives (Compound 28) show IDO1 inhibition, a target in cancer immunotherapy, while dihydropyridines (B9) are classical calcium channel blockers . The target’s pyrrolidine-carboxamide structure may align with kinase or protease inhibition, though experimental validation is needed.

Biological Activity

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring with a carboxamide functional group. Its molecular formula is C15H17N2O4C_{15}H_{17}N_{2}O_{4} with a molecular weight of approximately 287.31 g/mol. The presence of the methoxyethyl group contributes to its solubility and potential interactions with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibition against enzymes such as α-amylase, which is crucial in carbohydrate metabolism. For instance, benzodioxole derivatives demonstrated IC50 values ranging from 0.68 to 2.57 µM in inhibiting α-amylase activity .
  • Receptor Modulation : The compound may interact with various receptors, leading to modulation of signaling pathways involved in pain perception and inflammation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReference
Antidiabetic PotentialInhibits α-amylase, reducing blood glucose levels in diabetic models.
Anticancer ActivityExhibits cytotoxic effects on cancer cell lines with IC50 values between 26–65 µM.
Neuroprotective EffectsPotential modulation of neurotransmitter systems affecting mood and cognition.

Case Studies

  • Antidiabetic Effects : A study investigating the effects of benzodioxole derivatives found that administration of a related compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests that similar structural compounds may exhibit therapeutic potential in managing diabetes.
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of benzodioxole derivatives across various cancer cell lines, revealing promising anticancer properties while maintaining safety for normal cells (IC50 > 150 µM) . This indicates a selective action that could be beneficial for therapeutic applications.

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